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Compound of Interest

4-[(2-Hydroxyethyl)amino]benzoic
Compound Name:

acid
CAS No.: 117821-34-8
Cat. No.: B1267804

Get Quote

Chemical Identity & Structural Context

Compound Name: 4-[(2-Hydroxyethyl)amino]benzoic acid Synonyms: N-(2-Hydroxyethyl)-4-
aminobenzoic acid; N-(2-Hydroxyethyl) PABA Target CAS: 117821-34-8 (Primary Reference)
Molecular Formula: C

H
NO
Molecular Weight: 181.19 g/mol [1][2]

This compound is a derivative of Para-aminobenzoic acid (PABA), characterized by a
secondary amine substituted with a hydroxyethyl group. It serves as a critical intermediate in
the synthesis of UV-absorbing polymers, azo dyes, and local anesthetics.

Structural Visualization & NMR Assignment Logic
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The following diagram illustrates the structural connectivity and the logic used for NMR peak

assignment.
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Figure 1: Structural influence on spectral properties. The push-pull electronic system (Amine
donor vs. Acid acceptor) creates a distinct dipole and resonance structure.

UV-Vis Spectroscopy

Solvent: Ethanol or Methanol (Polar protic solvents recommended for solubility).

Parameter Value | Range Assignment
(Primary) 290 — 295 nm transition (Conjugated system)
(Secondary) ~225 nm Benzene ring excitation

> 15,000 M

Extinction Coeff. ( Strong absorption due to

) cm charge transfer

Expert Insight (Solvatochromism): Unlike unsubstituted PABA (

nm), the N-hydroxyethyl substitution induces a slight bathochromic shift (red shift) and a
hyperchromic effect (increased intensity). In acidic media (pH < 4), the amine protonates,
disrupting the conjugation and causing a significant hypsochromic shift (blue shift) to ~230-240
nm. This pH-dependence is a critical quality attribute during HPLC method development.

Infrared Spectroscopy (FT-IR)
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Method: KBr Pellet or ATR (Solid State).

Wavenumber (cm

)

Intensity

Functional Group
Assignment

3200 — 3450

Broad, Strong

O-H & N-H Stretch.
Overlapping bands from the
carboxylic acid dimer, alcohol,

and secondary amine.

2500 — 3000

Broad

O-H Stretch (Acid).
Characteristic "hump" of

carboxylic acid dimers.

1660 — 1690

Strong, Sharp

C=0 Stretch. Conjugated
carboxylic acid (lower freq than
aliphatic acids due to

conjugation).

1590 —- 1610

Medium

C=C Aromatic. Ring breathing

modes.

1170 -1280

Strong

C-N Stretch. Aryl amine
character.

1050 — 1080

Medium

C-O Stretch. Primary alcohol
(hydroxyethyl group).

Diagnostic Check: The presence of the C-O stretch at ~1050 cm

distinguishes this molecule from the parent PABA.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Preferred due to solubility of the amino acid moiety). Reference: TMS (0.00 ppm).

H NMR Data (400 MHz, DMSO-d )
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Shift ( o ) ) Structural
Multiplicity Integration Assignment Lodi
, Ppm) ogic

Acidic proton
(exchangeable).
Highly
deshielded.

12.0-125 Broad Singlet 1H COOCH

Ortho to COOH.
Deshielded by

carbonyl

Doublet (
7.60-7.70 2H Ar-H (2,6)
Hz)
anisotropy.

Ortho to N-
Doublet (
6.50 — 6.60 2H Ar-H (3,5)
Hz)

substituent.
Shielded by lone

pair donation.

Secondary

amine proton.
6.30 — 6.50 Broad Triplet 1H N-H Coupled to CH

Alcohol proton.
4.70 - 4.80 Broad/Triplet 1H O-H Often broad due

to exchange.

Methylene

O-CH

3.50-3.60 Multiplet/Triplet 2H adjacent to

oxygen.

Methylene

N-CH

3.15-3.25 Multiplet/Triplet 2H adjacent to

nitrogen.

C NMR Data (100 MHz, DMSO-d )

e Carbonyl (C=0): ~167.5 ppm
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e Aromatic C-N (C4): ~152.0 ppm
e Aromatic C-H (C2,6): ~131.5 ppm
e Aromatic C-H (C3,5): ~111.0 ppm
e Aromatic C-COOH (C1): ~117.0 ppm
e Aliphatic O-CH
: ~59.5 ppm
e Aliphatic N-CH
: ~45.0 ppm

Critical Purity Check (Mono vs. Bis): A common synthesis impurity is the N,N-bis(2-
hydroxyethyl) derivative.

e Mono-substituted (Target): Integration ratio of Aromatic H (4H) to Aliphatic CH
(4H) is 1:1.

e Bis-substituted (Impurity): Integration ratio of Aromatic H (4H) to Aliphatic CH
(8H) is 1:2.

o Protocol: Always integrate the region 3.0-3.7 ppm against the aromatic doublets to confirm
mono-substitution.

Mass Spectrometry (MS)
lonization Mode: ESI (+) or El (70 eV).
e Molecular lon: [M+H]

= 182.2 m/z (ESI); M

=181 m/z (El).
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e Fragmentation Pattern (El):
o m/z 181: Parent Peak.
o m/z 150: [M - CH

OH]

. Loss of the hydroxymethyl fragment (characteristic of hydroxyethyl amines).

o m/z 136: [M - COOH]
. Decarboxylation (common in benzoic acids).

Quality Control & Validation Protocol

To ensure the material meets research-grade standards (>98% purity), follow this self-

validating workflow.
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Figure 2: QC Decision Tree. The critical step is the NMR integration ratio to rule out over-
alkylation.

Experimental Protocol: Purity Verification

o Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d

. Ensure complete dissolution (sonicate if necessary).
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e Acquisition: Run standard proton sequence (16 scans minimum).

e Processing: Phase correct and baseline correct. Set TMS to 0.00 ppm or residual DMSO
pentet to 2.50 ppm.

 Validation:
o Verify doublet splitting at ~6.6 and ~7.7 ppm (confirms 1,4-substitution).

o Integrate the 3.0-3.7 ppm region. If the integral corresponds to >4.5 protons (relative to 4
aromatic protons), the sample contains the bis-hydroxyethyl impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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